molecular formula C16H17N3O4 B2684582 2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 686300-74-3

2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2684582
CAS No.: 686300-74-3
M. Wt: 315.329
InChI Key: CDRNEASQBFJLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyridopyrimidine Research

Pyridopyrimidines emerged as pharmacologically significant scaffolds following the discovery of their structural resemblance to purine bases. Early work by Kisliuk et al. in the 1990s demonstrated the synthetic accessibility of pyrido[2,3-d]pyrimidines through reductive condensation strategies, paving the way for antifolate agents like piritrexim. The 2000s saw expansion into kinase inhibition, exemplified by Palbociclib’s FDA approval in 2015 as a CDK4/6 inhibitor for breast cancer. Parallel developments in pyrido[1,2-a]pyrimidine chemistry, particularly through three-component condensations reported by Xu et al., enabled efficient construction of diverse derivatives. Contemporary research focuses on optimizing synthetic routes using nanocatalysts, as demonstrated by Rostamizadeh’s Ni-doped TiO₂ nanoparticle-mediated syntheses.

Significance of Spirocyclic Moieties in Medicinal Chemistry

Spirocyclic systems like 1,4-dioxa-8-azaspiro[4.5]decane introduce three-dimensional complexity while modulating physicochemical properties. The spiro[4.5]decane framework combines:

  • Conformational restriction enhancing target binding selectivity
  • Lipophilicity modulation through oxygen/nitrogen atom positioning
  • Metabolic stability via steric protection of amine functionalities

These attributes explain the prevalence of spirocycles in 27% of FDA-approved drugs between 2010–2019, particularly in kinase inhibitors and CNS therapeutics. The 1,4-dioxa-8-azaspiro[4.5]decane moiety in the target compound potentially balances solubility and membrane permeability through its amphiphilic character.

Evolution of Pyrido[1,2-a]pyrimidine Chemistry

Pyrido[1,2-a]pyrimidines gained prominence through innovative synthetic methodologies. The trifluoromethanesulfonic acid-catalyzed three-component reaction developed by Xu et al. enabled efficient assembly of 4H-pyrido[1,2-a]pyrimidines from 2-aminopyridines, aldehydes, and ketones. Subsequent advancements incorporated spirocyclic elements through:

  • Post-cyclization functionalization
  • Use of preformed spirocyclic aldehydes/amines
  • Tandem cyclization-spiroannulation sequences

The target compound’s 3-carbaldehyde group suggests derivatization potential for Schiff base formation or nucleophilic additions, expanding structural diversity.

Research Objectives and Scope

This study focuses on:

  • Systematic analysis of synthetic pathways to 2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
  • Evaluation of spirocyclic moiety incorporation strategies
  • Characterization of electronic properties through computational and spectroscopic methods

Table 1: Key Synthetic Approaches to Pyrido[1,2-a]pyrimidine Cores

Method Components Catalyst Yield Range Reference
Three-component condensation 2-aminopyridine, aldehyde, ketone TfOH 62–89%
Nanoparticle-mediated (2-aminopyridin-3-yl)methanol, aryl methanamines Ni-TiO₂ 78–92%
Cyclocondensation 4-arylidenepyruvic acids, 6-aminouracils CdO nanoparticles 85–98%

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-11-12-14(17-13-3-1-2-6-19(13)15(12)21)18-7-4-16(5-8-18)22-9-10-23-16/h1-3,6,11H,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNEASQBFJLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663209
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of cyclohexanone with ethylene glycol to form 1,4-dioxa-8-azaspiro[4.5]decane . This intermediate is then subjected to further reactions to introduce the pyrido[1,2-a]pyrimidine moiety and the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid

    Reduction: Formation of the corresponding primary alcohol

    Substitution: Formation of N-alkylated derivatives

Scientific Research Applications

2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

  • Structural Difference : Lacks the 9-methyl group present in the target compound.
  • However, this analog is listed as discontinued by suppliers, suggesting synthetic challenges or instability .

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione

  • Structural Features : Replaces the dioxa-aza spiro ring with a diazaspiro system and incorporates a piperazine-propyl chain.
  • Functional Relevance : The diazaspiro system and phenyl groups enhance lipophilicity, which could improve blood-brain barrier penetration in neurological applications .

Benzaldehyde-Based Spirocyclic Analogs

4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}benzaldehyde

  • Core Structure : Substitutes the pyrido-pyrimidine system with a benzene ring.
  • Key Contrast: The simpler aromatic core may reduce electronic conjugation, limiting applications in fluorescence-based technologies compared to the target compound’s extended π-system .

Functional Substituent Comparisons

Pyrido-fused deazapurine bases from (e.g., compounds 10a–10h, 11a–11e) share functional groups (methoxy, amino, methylthio) but lack the spirocyclic and carbaldehyde motifs. These analogs demonstrate:

  • Substituent Effects : Electron-donating groups (e.g., methoxy in 10a ) enhance nucleophilicity, while electron-withdrawing groups (e.g., methylthio in 10b ) may stabilize charge distribution .

Research Findings and Implications

  • Biological Potential: Structural parallels to deazapurine bases and diazaspiro derivatives suggest untapped therapeutic applications, warranting further study.
  • Material Science : The carbaldehyde group offers a handle for functionalization (e.g., Schiff base formation), enabling covalent modification in polymer or sensor design .

Biological Activity

The compound 2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a member of a class of spiro compounds characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a complex spirocyclic structure that combines elements of pyrimidine and pyridine with a dioxaspirodecane moiety. This unique architecture may contribute to its biological activity.

Pharmacological Properties

Research indicates that compounds related to this structure exhibit various pharmacological effects:

  • Acetylcholine Antagonism : Compounds within the same family have demonstrated acetylcholine antagonistic activity, which is significant in treating gastroenteric disorders. For instance, related spiro compounds have shown effectiveness in inhibiting gastric juice secretion and alleviating symptoms associated with gastric hyperacidity and spasms .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of spiro compounds may possess antimicrobial properties. The specific mechanisms are yet to be fully elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxic Effects : Some studies have reported cytotoxicity against various cancer cell lines. The mechanism often involves induction of apoptosis and cell cycle arrest, although specific pathways remain under investigation.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Study 1 : A study published in Archives Internationales de Pharmacodynamie et de Therapie investigated the acetylcholine antagonistic properties of spiro compounds. The results indicated a significant reduction in intestinal contractions in guinea pigs when treated with these compounds, suggesting potential therapeutic applications in gastrointestinal disorders .
  • Study 2 : Research conducted on the synthesis and biological evaluation of related pyrido-pyrimidine derivatives revealed notable cytotoxic effects against human cancer cell lines. The study highlighted the importance of structural modifications for enhancing biological activity, suggesting that the presence of the dioxaspirodecane moiety may play a crucial role in mediating these effects .

Data Table: Biological Activity Summary

Biological ActivityMechanism/EffectReference
Acetylcholine AntagonismInhibition of gastric juice secretion
Antimicrobial ActivityDisruption of bacterial membranes
Cytotoxic EffectsInduction of apoptosis and cell cycle arrest

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane moiety in this compound?

  • Methodology : The spirocyclic system can be synthesized via condensation reactions using ketones or aldehydes with diamines or amino alcohols. For example, describes a reflux-based protocol using sodium acetate in glacial acetic acid to form spirocyclic intermediates. Solvent choice (e.g., acetic acid vs. DMF) and base selection (e.g., NaOAc) critically influence cyclization efficiency and yield. Recrystallization in ethanol or ethanol-DMF mixtures is recommended for purification .
  • Key Parameters : Reaction time (12–14 hours), temperature (reflux), and stoichiometric ratios of reactants (1:1 molar ratio for aldehyde and amine components).

Q. How can NMR spectroscopy distinguish the carbaldehyde group in this compound from other carbonyl functionalities?

  • Methodology : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm in 1H^1H NMR, while the carbonyl carbon resonates at ~190–200 ppm in 13C^{13}C NMR. reports IR absorption at ~1721 cm1^{-1} (C=O stretch), corroborating carbonyl identification. For spirocyclic systems, 1H^1H NMR signals for bridgehead protons (e.g., δ 4.41 ppm for 7,9-H in ) and splitting patterns help confirm stereochemistry .

Q. What purification techniques are optimal for isolating this compound post-synthesis?

  • Methodology : Recrystallization using ethanol or ethanol-DMF mixtures (as in ) is effective for removing unreacted starting materials. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) can resolve polar impurities. Purity validation via HPLC (e.g., Chromolith columns in ) ensures >95% purity .

Advanced Research Questions

Q. How does the carbaldehyde group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodology : The aldehyde’s electrophilicity can be exploited for Schiff base formation or condensation with amines. Computational studies (e.g., DFT calculations) predict reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). highlights LogP and polar surface area (PSA) as predictors of nucleophilic attack susceptibility .
  • Experimental Validation : React with hydrazines or hydroxylamines under mild conditions (e.g., RT, 24 hours) and monitor via 1H^1H NMR for aldehyde proton disappearance .

Q. What strategies resolve contradictions in biological activity data across different structural analogs?

  • Methodology : Perform structure-activity relationship (SAR) studies by systematically modifying the spirocyclic core or pyrido-pyrimidine scaffold. demonstrates how sulfonyl group modifications alter antibacterial efficacy. Use statistical tools (e.g., ANOVA) to compare IC50_{50} values across analogs and identify critical substituents .
  • Case Study : In , replacing nitro groups with halogens (e.g., Cl) increased bioactivity by 40%, suggesting electronic effects dominate .

Q. How can molecular docking predict binding interactions of this compound with kinase targets?

  • Methodology : Use software like AutoDock Vina to dock the compound into ATP-binding pockets (e.g., Pfmrk kinase in ). The spirocyclic moiety’s rigidity and carbaldehyde’s hydrogen-bonding capacity are critical. Validate with mutagenesis studies: Replace key residues (e.g., Lys89 in ) and measure binding affinity shifts .
  • Data Interpretation : Binding energy < -8 kcal/mol and RMSD < 2.0 Å indicate high-confidence poses .

Data Analysis & Troubleshooting

Q. How should researchers address inconsistent melting points in synthesized batches?

  • Root Cause : Polymorphism or residual solvents (e.g., DMF) can alter melting ranges. reports a narrow range (256–260°C) after recrystallization, while broader ranges suggest impurities.
  • Solution : Repeat recrystallization with alternative solvents (e.g., methanol-water) and analyze via DSC to detect polymorphic forms .

Q. What analytical techniques confirm the absence of toxic byproducts (e.g., genotoxic impurities)?

  • Methodology : LC-MS/MS with MRM mode ( ) detects impurities at ppm levels. Compare retention times and fragmentation patterns against standards (e.g., EP Reference Standards in ). For nitrosamines, use GC-HRMS with 15N^{15}N-labeled internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.